

Spectroscopic Profile of 3,5-Dinitrobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,5-Dinitrobenzyl alcohol*

Cat. No.: *B106355*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-Dinitrobenzyl alcohol** (CAS No. 71022-43-0), a valuable building block in organic synthesis and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **3,5-Dinitrobenzyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.705	s	1H	Ar-H (H2/H6)
8.573	s	1H	Ar-H (H4)
5.87	s	1H	-OH
4.754	s	2H	-CH ₂ -

¹³C NMR (Predicted)

While experimental ¹³C NMR data is not readily available in the literature, predicted chemical shifts based on the structure of **3,5-Dinitrobenzyl alcohol** are provided below. The aromatic carbons are expected to appear in the region of 120-150 ppm, with the carbons attached to the nitro groups being the most deshielded. The benzylic carbon is anticipated to resonate in the 60-70 ppm range.

Assignment	Predicted Chemical Shift (δ) ppm
C1	~145
C2/C6	~127
C3/C5	~149
C4	~118
-CH ₂ -	~63

Infrared (IR) Spectroscopy

The following are characteristic infrared absorption peaks anticipated for **3,5-Dinitrobenzyl alcohol** based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500-3200	Strong, Broad	O-H stretch (alcohol)
~3100-3000	Medium	C-H stretch (aromatic)
~1550-1475	Strong	N-O asymmetric stretch (nitro group)
~1360-1290	Strong	N-O symmetric stretch (nitro group)
~1050	Medium	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum[1]

m/z	Relative Intensity (%)
198.0	22.4
181.0	16.2
169.0	10.9
153.0	50.4
152.0	100.0
134.0	57.7
122.0	39.6
105.0	58.7
88.0	27.7
77.0	41.3
75.0	52.6
51.0	41.8

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,5-Dinitrobenzyl alcohol** (approximately 5-25 mg) is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. It is crucial to ensure the sample is free of any solid particles by filtering the solution through a glass wool plug into the NMR tube. The spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

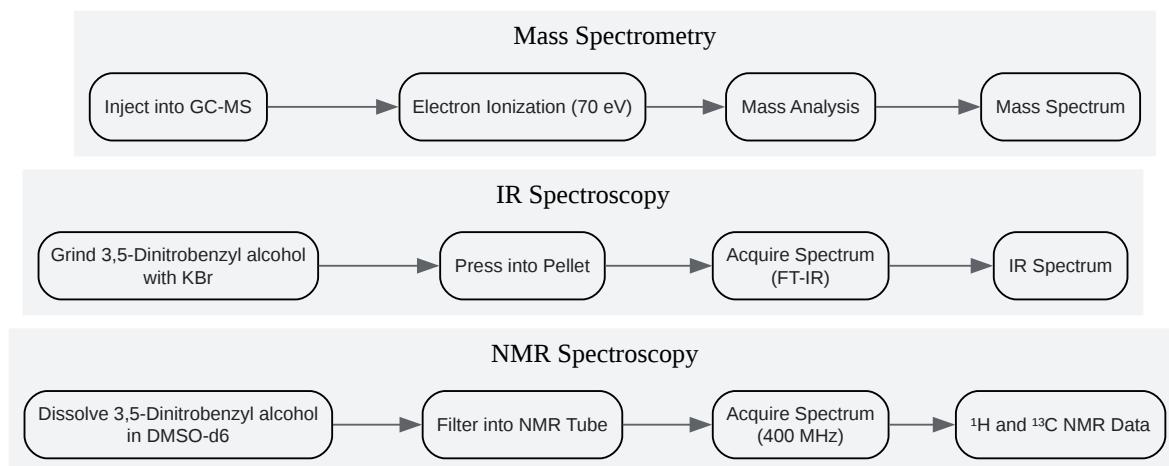
The IR spectrum of solid **3,5-Dinitrobenzyl alcohol** is typically obtained using the KBr pellet method. Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then compressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

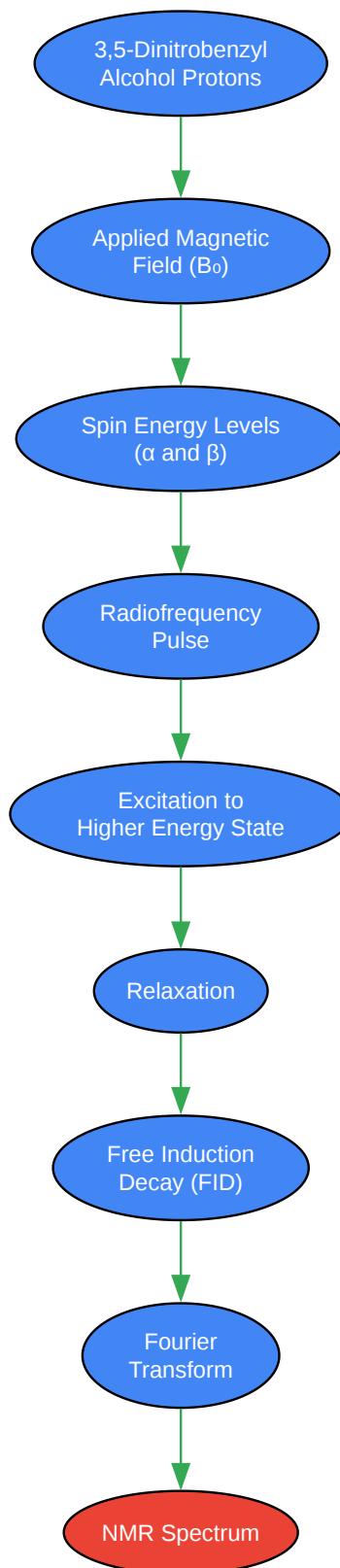
Visualizations

The following diagrams illustrate the key experimental workflows.



[Click to download full resolution via product page](#)

Caption: General workflow for obtaining NMR, IR, and MS spectroscopic data.



[Click to download full resolution via product page](#)

Caption: Logical relationship of events in an NMR experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-DINITROBENZYL ALCOHOL(71022-43-0) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dinitrobenzyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106355#spectroscopic-data-nmr-ir-ms-of-3-5-dinitrobenzyl-alcohol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com